3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde CAS number
3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde CAS number
An In-depth Technical Guide to 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde (CAS: 1416176-14-1) for Advanced Drug Discovery
Executive Summary
Spirocyclic scaffolds are of paramount importance in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to enhanced target specificity and improved physicochemical properties compared to their linear or planar counterparts. Among these, the 3-azaspiro[5.5]undecane core is a privileged structure found in numerous bioactive compounds. This guide provides a comprehensive technical overview of a key derivative, 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde , a versatile building block for the synthesis of novel therapeutics. We will delve into its physicochemical properties, propose a robust synthetic pathway with detailed protocols, outline methods for its characterization, and explore its vast potential in drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable intermediate for creating next-generation pharmaceuticals.
The 3-Azaspiro[5.5]undecane Scaffold: A Privileged Motif in Medicinal Chemistry
The conformational rigidity and defined three-dimensional exit vectors of spirocycles make them highly attractive for probing the complex topologies of biological targets.[1] The 3-azaspiro[5.5]undecane framework, in particular, has been successfully incorporated into a wide range of therapeutic agents, demonstrating its value as a pharmacophore.
Derivatives of this scaffold have shown significant activity in diverse areas:
-
Antiviral Agents: Spiro-piperidine compounds based on this core have been developed as potent inhibitors of the influenza A virus M2 proton channel, demonstrating efficacy orders of magnitude greater than legacy drugs like amantadine.[2]
-
Pain Management: The related 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has yielded dual μ-opioid receptor agonists and σ1 receptor antagonists, a promising strategy for developing potent and safer analgesics.[3]
-
Neuroscience: The broader family of azaspirocycles is being investigated for treating neurodegenerative diseases by modulating key receptors in the central nervous system.[4]
3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde (CAS: 1416176-14-1) emerges as a critical intermediate in this context. The Boc-protected nitrogen allows for controlled synthetic manipulations, while the aldehyde functionality serves as a versatile chemical handle for diversification, enabling the construction of extensive compound libraries for structure-activity relationship (SAR) studies.
Physicochemical and Safety Data
A clear understanding of a compound's fundamental properties is the bedrock of its effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 1416176-14-1 | [5][6][7] |
| IUPAC Name | tert-butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate | [6] |
| Molecular Formula | C₁₆H₂₇NO₃ | [5][7] |
| Molecular Weight | 281.39 g/mol | [5][7] |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CCC(CC2)C=O)CC1 | [5][6] |
| InChI Key | AXUPGUGFMSYTMC-UHFFFAOYSA-N | [6] |
Safety Profile
As a Senior Application Scientist, safety is the foremost consideration in any experimental design. The following GHS information has been reported for this compound.
| GHS Pictogram | Signal Word | Hazard Statement |
| GHS07 | Warning | H302: Harmful if swallowed |
Data sourced from ChemScene.[5]
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of accidental ingestion, seek immediate medical attention.
Proposed Synthetic Pathway and Experimental Protocol
While many suppliers offer this compound, understanding its synthesis is crucial for troubleshooting, cost analysis, and potential scale-up. A common and reliable method to produce an aldehyde is through the mild oxidation of its corresponding primary alcohol. This approach prevents over-oxidation to the carboxylic acid, which is a common side reaction with stronger oxidizing agents.
The proposed pathway begins with the commercially available ketone, tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate .
Caption: Proposed two-step synthesis of the target aldehyde.
Experimental Protocol: Synthesis
This protocol is a self-validating system; successful isolation and characterization of the intermediate alcohol in Step 1 provides a quality control checkpoint before proceeding to the final oxidation.
Step 1: Reduction of Ketone to Primary Alcohol
-
Causality: Sodium borohydride (NaBH₄) is selected as the reducing agent due to its mild nature and high selectivity for ketones in the presence of the Boc-carbamate group, which is resistant to these conditions. Methanol serves as a protic solvent that facilitates the reaction and quenches the borate intermediates.
-
Materials:
-
tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
-
-
Methodology:
-
Dissolve the starting ketone in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor reaction progress by TLC.
-
Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude alcohol.
-
Purify by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to obtain the pure primary alcohol.
-
Step 2: Oxidation of Alcohol to Aldehyde
-
Causality: Dess-Martin Periodinane (DMP) is the oxidant of choice for this transformation. It is a hypervalent iodine reagent that provides a very mild and highly selective oxidation of primary alcohols to aldehydes with minimal risk of over-oxidation. The reaction proceeds quickly at room temperature, making it highly efficient.
-
Materials:
-
tert-butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate (1.0 eq)
-
Dess-Martin Periodinane (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere
-
-
Methodology:
-
Dissolve the alcohol from Step 1 in anhydrous DCM under a nitrogen atmosphere.
-
Add DMP in one portion and stir the reaction at room temperature.
-
Monitor the reaction closely by TLC (typically complete within 1-2 hours).
-
Upon completion, dilute the reaction mixture with DCM.
-
Quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 20 minutes until the layers are clear.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The resulting crude aldehyde can be purified by column chromatography to yield the final product, 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde .
-
Characterization and Quality Control
Structural confirmation and purity assessment are non-negotiable for any synthetic intermediate intended for drug discovery.
| Technique | Expected Results for 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde |
| ¹H NMR | - Aldehyde Proton (CHO): A characteristic singlet or triplet (depending on coupling to the adjacent CH) in the downfield region, δ ≈ 9.5-9.8 ppm.- Boc Group Protons (C(CH₃)₃): A sharp singlet integrating to 9H at δ ≈ 1.4-1.5 ppm.- Aliphatic Protons: A series of complex multiplets in the upfield region (δ ≈ 1.0-3.5 ppm) corresponding to the spirocyclic core. |
| ¹³C NMR | - Aldehyde Carbonyl (CHO): A signal in the highly deshielded region, δ ≈ 200-205 ppm.- Boc Carbonyl (C=O): Signal around δ ≈ 155 ppm.- Boc Quaternary Carbon (C(CH₃)₃): Signal around δ ≈ 80 ppm.- Boc Methyl Carbons (C(CH₃)₃): Signal around δ ≈ 28 ppm. |
| FT-IR | - Aldehyde C=O Stretch: A strong, sharp absorbance band around 1725 cm⁻¹.- Carbamate C=O Stretch: A strong absorbance band around 1690 cm⁻¹.- Aldehyde C-H Stretch: Two weak bands often visible around 2820 cm⁻¹ and 2720 cm⁻¹. |
| LC-MS | - Purity Assessment: HPLC analysis (e.g., C18 column) should show a single major peak (>95% purity).- Mass Verification: ESI-MS should show the expected molecular ion peak, e.g., [M+H]⁺ at m/z 282.2 or [M+Na]⁺ at m/z 304.2. |
Applications in Medicinal Chemistry: A Gateway to Novel Structures
The true value of this compound lies in the reactivity of its aldehyde group, which serves as an electrophilic handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the systematic exploration of chemical space around the azaspiro[5.5]undecane core.
Caption: Key reactions for derivatizing the aldehyde group.
Protocol Example: Reductive Amination
This is arguably the most powerful reaction for this building block, as it directly introduces nitrogen-containing functional groups prevalent in bioactive molecules.
-
Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent ideal for reductive amination. It is less basic and less hygroscopic than alternatives like sodium cyanoborohydride and efficiently reduces the iminium ion intermediate formed in situ from the aldehyde and amine, without significantly reducing the starting aldehyde.
-
Materials:
-
3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, catalytic amount)
-
-
Methodology:
-
To a solution of the aldehyde in DCE, add the desired amine. If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine.
-
Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation. A catalytic amount of acetic acid can accelerate this step.
-
Add NaBH(OAc)₃ portion-wise and stir the reaction at room temperature overnight.
-
Monitor by TLC or LC-MS for the disappearance of the starting aldehyde.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting amine product by column chromatography or preparative HPLC.
-
Conclusion and Future Outlook
3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde is more than just a chemical; it is a strategic tool for innovation in drug discovery. Its rigid three-dimensional scaffold, combined with a versatile aldehyde functional group, provides an exceptional platform for generating novel chemical entities with desirable pharmacological properties. The synthetic and derivatization protocols outlined in this guide offer a robust framework for researchers to efficiently integrate this building block into their discovery programs. Future exploration could involve developing asymmetric syntheses to access enantiopure versions of this scaffold, further refining its utility in creating highly specific and potent therapeutic agents.
References
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. [Link][8]
-
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. PubChem. [Link]
-
3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde, 1416176-14-1. J&K Scientific. [Link][6]
-
1-Oxa-9-azaspiro[5.5]undecane-3-carbaldehyde. PubChem. [Link]
-
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link][3]
-
Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. ResearchGate. [Link][9]
-
Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Hong Lab MIT. [Link][2]
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link][1]
-
Heterocycle-Based Multicomponent Reactions in Drug Discovery. MDPI. [Link][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. meihonglab.com [meihonglab.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. chemscene.com [chemscene.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
